In Vivo Lethality and Multi-System Neurotransmitter Disruption: DHBT vs. Tryptamine-4,5-dione
DHBT administered centrally to mice at 40 μg (free base) evokes profound behavioral alterations with 100% lethality within approximately 24 hours. One hour post-administration, whole-brain levels of norepinephrine, dopamine, 5-HT, and acetylcholine together with their metabolites are simultaneously and greatly elevated, indicating disruption across catecholaminergic, serotonergic, and cholinergic systems [1]. In contrast, tryptamine-4,5-dione (T-4,5-D), another oxidized serotonin metabolite, when administered intraventricularly to rats at comparable doses, had no significant effect on dopaminergic or adrenergic systems in any of the three brain regions examined (hippocampus, cingulate cortex, lateral ventricle) [2]. This demonstrates that DHBT engages a fundamentally broader and more lethal neurochemical disruption cascade than its closest structural analog among serotonin oxidation products.
| Evidence Dimension | In vivo lethality and neurotransmitter disruption profile |
|---|---|
| Target Compound Data | DHBT: 40 μg i.c.v. in mice → 100% lethality within ~24 h; simultaneously elevates NE, DA, 5-HT, and ACh plus metabolites 1 h post-dose [1] |
| Comparator Or Baseline | Tryptamine-4,5-dione: 5–20 μg intrahippocampal or i.c.v. in rats → axon terminal degeneration observed, but no significant effect on dopaminergic or adrenergic systems [2] |
| Quantified Difference | DHBT disrupts four neurotransmitter systems simultaneously; T-4,5-D spares dopaminergic and adrenergic systems entirely. DHBT lethality at 40 μg (mouse) vs. T-4,5-D at 5–20 μg (rat) produces degeneration without reported acute lethality. |
| Conditions | DHBT: Mouse i.c.v. injection, whole-brain neurochemical analysis 1 h post-dose [1]. T-4,5-D: Rat i.c.v. or intrahippocampal microinjection, regional brain neurochemical analysis [2]. |
Why This Matters
For researchers modeling serotonin-linked neurodegeneration, DHBT provides a unique tool that simultaneously disrupts serotonergic, dopaminergic, noradrenergic, and cholinergic systems—a multi-system profile that T-4,5-dione cannot replicate.
- [1] Wrona MZ, Goyal RN, Turk DJ, Blank CL, Dryhurst G. 5,5'-Dihydroxy-4,4'-bitryptamine: a potentially aberrant, neurotoxic metabolite of serotonin. J Neurochem. 1992 Oct;59(4):1392-8. PMID: 1357095. View Source
- [2] Chen JC, Schnepper PW, To A, Volicer L. Neurochemical changes in the rat brain after intraventricular administration of tryptamine-4,5-dione. Neuropharmacology. 1992 Mar;31(3):215-9. PMID: 1378572. View Source
